molecular formula C23H24O3 B1360749 Ethyl 7-oxo-7-(9-phenanthryl)heptanoate CAS No. 898752-92-6

Ethyl 7-oxo-7-(9-phenanthryl)heptanoate

Cat. No.: B1360749
CAS No.: 898752-92-6
M. Wt: 348.4 g/mol
InChI Key: KUSMMMJCOXXWNL-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-7-(9-phenanthryl)heptanoate is a chemical compound with the molecular formula C23H24O3 and a molecular weight of 348.44 g/mol It is characterized by the presence of a phenanthrene ring attached to a heptanoate chain with an oxo group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-oxo-7-(9-phenanthryl)heptanoate typically involves the esterification of 9-phenanthreneheptanoic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture under an inert atmosphere to prevent oxidation . The process can be summarized as follows:

    Starting Materials: 9-phenanthreneheptanoic acid and ethanol.

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Reaction Conditions: Reflux under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-7-(9-phenanthryl)heptanoate undergoes various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The phenanthrene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 9-phenanthreneheptanoic acid.

    Reduction: Ethyl 7-hydroxy-7-(9-phenanthryl)heptanoate.

    Substitution: Various substituted phenanthrene derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of ethyl 7-oxo-7-(9-phenanthryl)heptanoate involves its interaction with specific molecular targets and pathways. The oxo group and the phenanthrene ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Ethyl 7-oxo-7-(9-phenanthryl)heptanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 7-oxo-7-phenanthren-9-ylheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O3/c1-2-26-23(25)15-5-3-4-14-22(24)21-16-17-10-6-7-11-18(17)19-12-8-9-13-20(19)21/h6-13,16H,2-5,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSMMMJCOXXWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645609
Record name Ethyl 7-oxo-7-(phenanthren-9-yl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-92-6
Record name Ethyl 7-oxo-7-(phenanthren-9-yl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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